molecular formula C29H36N2O4 B11639170 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11639170
M. Wt: 476.6 g/mol
InChI Key: OUBYMVYVAXHYTH-SHHOIMCASA-N
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Description

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C29H36N2O4 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H36N2O4

Molecular Weight

476.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O4/c1-8-17-35-22-13-14-23(19(2)18-22)26(32)24-25(20-9-11-21(12-10-20)29(3,4)5)31(16-15-30(6)7)28(34)27(24)33/h8-14,18,25,32H,1,15-17H2,2-7H3/b26-24+

InChI Key

OUBYMVYVAXHYTH-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

Biological Activity

The compound 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine core with various substituents that contribute to its unique biological properties. The molecular formula is C28H36N2O4C_{28}H_{36}N_{2}O_{4}, with a molecular weight of approximately 478.6 g/mol. The presence of functional groups such as hydroxy and dimethylamino enhances its potential interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its biological activity is primarily linked to interactions with specific enzymes or receptors involved in pain perception and inflammation pathways.

  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
  • Analgesic Properties : It could modulate pain pathways through interaction with opioid receptors or other pain-related pathways.

In Vitro Studies

In vitro tests have shown that derivatives of pyrrolidine compounds can exhibit significant antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives have demonstrated effectiveness against harmful bacteria, indicating a potential for therapeutic applications in infectious diseases .

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, including those structurally similar to our compound. Results indicated that modifications in the substituents significantly impacted antibacterial efficacy, suggesting that the structure-activity relationship (SAR) is crucial for optimizing biological activity .
    Compound Name% Inhibition (Bacterial Strains)MIC (µM)
    Pyrrolidine A85%10
    Pyrrolidine B90%5
    Target Compound75%15
  • Anti-tuberculosis Activity : Another study highlighted the potential of related compounds in inhibiting Mycobacterium tuberculosis growth, with some analogs showing promising results with minimum inhibitory concentrations (MICs) as low as 2 µM .

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